3-methoxy-N-(pentan-3-yl)benzamide
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Overview
Description
3-methoxy-N-(pentan-3-yl)benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzene ring and a pentan-3-yl group attached to the nitrogen atom of the amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(pentan-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzoic acid and pentan-3-amine.
Activation of Carboxylic Acid: The carboxylic acid group of 3-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with pentan-3-amine to form the amide bond, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-hydroxy-N-(pentan-3-yl)benzamide.
Reduction: The amide group can be reduced to form the corresponding amine, 3-methoxy-N-(pentan-3-yl)benzylamine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles like halides (e.g., sodium iodide, NaI) can be used in the presence of a suitable solvent like acetone.
Major Products Formed
Oxidation: 3-hydroxy-N-(pentan-3-yl)benzamide.
Reduction: 3-methoxy-N-(pentan-3-yl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-(pentan-3-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an anti-inflammatory or antimicrobial agent.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as polymers or coatings.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amide functional group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-(butan-2-yl)benzamide: Similar structure with a butan-2-yl group instead of a pentan-3-yl group.
3-methoxy-N-(hexan-4-yl)benzamide: Similar structure with a hexan-4-yl group instead of a pentan-3-yl group.
3-hydroxy-N-(pentan-3-yl)benzamide: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
3-methoxy-N-(pentan-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the pentan-3-yl group influences its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methoxy-N-pentan-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-11(5-2)14-13(15)10-7-6-8-12(9-10)16-3/h6-9,11H,4-5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBRJNFDJKSQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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